3-(6-Chlorohexyl)pyridine
Description
3-(6-Chlorohexyl)pyridine is an alkyl-substituted pyridine derivative characterized by a chlorohexyl chain at the 3-position of the pyridine ring.
Properties
CAS No. |
88940-84-5 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(6-chlorohexyl)pyridine |
InChI |
InChI=1S/C11H16ClN/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-4,6,8H2 |
InChI Key |
ZMOUIZCFHTYMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Alkylpyridines
- 3-(6-Bromohexyl)thiophene: Although a thiophene derivative, its synthesis (via oxidative polymerization) and structural features (halogen-terminated alkyl chain) parallel those of 3-(6-Chlorohexyl)pyridine. Notably, the chlorohexyl chain in this compound may offer greater stability in polymer applications compared to bromo analogs due to lower reactivity of C-Cl bonds .
- 6-Chloropyridine-3-carboxamide: This compound features a chlorine atom directly on the pyridine ring, contrasting with this compound’s aliphatic chlorine.
Alkyl Chain Length and Position
- 3-(4-Chlorobutyl)pyridine : Shorter alkyl chains reduce hydrophobicity and may limit membrane permeability in biological applications. The six-carbon chain in this compound likely improves lipid solubility, facilitating interactions with hydrophobic enzyme pockets or polymer matrices .
Physicochemical and Functional Properties
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Material Science : The chlorohexyl chain in this compound enhances polymer regioregularity, critical for optoelectronic applications. However, bromine analogs may offer better reactivity for post-polymerization modifications .
- Medicinal Chemistry : While this compound lacks direct evidence of bioactivity, its structure aligns with hydrophobic pharmacophores in LSD1 inhibitors. Substituting the chlorohexyl chain with basic amines (e.g., piperidine) could improve enzyme binding, as seen in compound 17 (Ki = 29 nM) .
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